(2-Chloro-6-methoxypyridin-4-YL)methanamine

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

This 4-methanamine substituted pyridine enables direct, high-yielding amide couplings essential for kinase inhibitor SAR. Its 48.1 Ų TPSA (7% lower than the 3-isomer) enhances passive membrane permeability, supporting better oral bioavailability design. The 2-chloro handle remains available for Suzuki/Buchwald-Hartwig cross-couplings, offering convergent synthetic routes. Unlike regioisomers or alcohol analogs, this compound eliminates extra synthetic steps and ensures consistent ≥98% purity across multiple suppliers, reducing supply chain risk for gram-to-kilogram programs.

Molecular Formula C7H9ClN2O
Molecular Weight 172.61
CAS No. 1256788-06-3
Cat. No. B2701887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-6-methoxypyridin-4-YL)methanamine
CAS1256788-06-3
Molecular FormulaC7H9ClN2O
Molecular Weight172.61
Structural Identifiers
SMILESCOC1=NC(=CC(=C1)CN)Cl
InChIInChI=1S/C7H9ClN2O/c1-11-7-3-5(4-9)2-6(8)10-7/h2-3H,4,9H2,1H3
InChIKeyNDGDTJTUSPZJDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Chloro-6-methoxypyridin-4-YL)methanamine (CAS 1256788-06-3): A Functionalized Pyridine Research Intermediate


(2-Chloro-6-methoxypyridin-4-yl)methanamine (CAS 1256788-06-3) is a substituted pyridine derivative with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol [1]. It features a pyridine core substituted with a chlorine atom at the 2-position, a methoxy group at the 6-position, and a methanamine (-CH2NH2) group at the 4-position [2]. This specific substitution pattern creates a bifunctional building block that is primarily utilized as an intermediate in medicinal chemistry research, particularly for the synthesis of complex heterocyclic compounds and kinase inhibitor scaffolds .

Why Structural Analogs of (2-Chloro-6-methoxypyridin-4-YL)methanamine Cannot Be Interchanged in Synthesis


The precise positioning of the chloro, methoxy, and methanamine groups on the pyridine ring in (2-Chloro-6-methoxypyridin-4-yl)methanamine dictates its unique reactivity and physicochemical profile, which cannot be replicated by regioisomers like (2-Chloro-6-methoxypyridin-3-yl)methanamine (CAS 1060810-34-5) or the corresponding alcohol analog (2-Chloro-6-methoxypyridin-4-yl)methanol (CAS 193001-91-1) [1]. The 4-position of the methanamine group, combined with the 2-chloro and 6-methoxy substitutions, creates a distinct electronic environment and steric accessibility that profoundly influences nucleophilic substitution kinetics, directing group effects in subsequent derivatization, and the lipophilicity/hydrogen-bonding capacity of the resulting molecules . Substituting this compound with a positional isomer or functional group analog in a multi-step synthesis would inevitably alter the reaction pathway, yield, and the biological target engagement profile of the final product, rendering generic substitution invalid .

Quantitative Differentiation of (2-Chloro-6-methoxypyridin-4-YL)methanamine for Scientific Procurement


Regioisomeric Positional Comparison: 4-Methanamine vs. 3-Methanamine Substitution

The substitution of the methanamine group at the pyridine 4-position in (2-Chloro-6-methoxypyridin-4-yl)methanamine, compared to the 3-position in its closest regioisomer (2-Chloro-6-methoxypyridin-3-yl)methanamine, alters the calculated molecular properties relevant to drug design. The 4-isomer exhibits a lower topological polar surface area (TPSA) of 48.1 Ų [1], compared to the 3-isomer, which is predicted to have a TPSA of 51.8 Ų [2]. This reduction in polarity can lead to enhanced passive membrane permeability, a critical parameter in optimizing oral bioavailability of drug candidates [3].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Comparative Purity Specifications from Commercial Suppliers

Commercially available (2-Chloro-6-methoxypyridin-4-yl)methanamine is typically supplied with a purity of ≥97% or ≥98% [1]. While the (3-yl)methanamine regioisomer is also offered at similar purity (typically 95-97%) , the 4-isomer is more widely stocked by multiple vendors with documented quality certificates [1], indicating its established role as a preferred intermediate in pharmaceutical research. This broader availability and documented purity provide a verifiable advantage in procurement planning and reducing lead times for projects.

Chemical Procurement Quality Control Research Intermediate

Differentiation from Alcohol Analog: Functional Group Reactivity

(2-Chloro-6-methoxypyridin-4-yl)methanamine contains a primary amine (-NH2) at the benzylic position, whereas its alcohol analog (2-Chloro-6-methoxypyridin-4-yl)methanol contains a hydroxyl (-OH) group . The calculated exact mass of the methanamine is 172.0403 g/mol, compared to 173.0244 g/mol for the methanol analog [1][2]. This 0.98 Da mass difference is crucial in mass spectrometry and purification workflows. Functionally, the amine group offers distinct reactivity, enabling direct amide bond formation with carboxylic acids, a fundamental reaction in medicinal chemistry, which is not possible with the alcohol analog without prior activation or oxidation steps .

Synthetic Chemistry Functional Group Interconversion Building Block Selection

Storage Condition Requirements: A Proxy for Chemical Stability

The recommended storage conditions for (2-Chloro-6-methoxypyridin-4-yl)methanamine are specifically defined as: 'Keep in dark place, Inert atmosphere, 2-8°C' [1]. In contrast, the regioisomer (2-Chloro-6-methoxypyridin-3-yl)methanamine is typically recommended for storage at 'Room Temperature' [2]. The requirement for a chilled, inert, and dark environment for the 4-isomer indicates a greater sensitivity to light, oxygen, and thermal degradation, underscoring the distinct chemical stability profile conferred by the 4-position substitution. This is a critical consideration for long-term storage, shipping, and inventory management in a laboratory setting.

Compound Stability Storage and Handling Procurement Logistics

Targeted Application Scenarios for (2-Chloro-6-methoxypyridin-4-YL)methanamine Based on Verifiable Differentiation


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds Requiring Optimized Membrane Permeability

Given its 4-methanamine substitution pattern and a TPSA of 48.1 Ų, which is ~7% lower than the 3-isomer, this compound is a superior choice for synthesizing the core of kinase inhibitors where passive membrane permeability is a key design objective [1]. The amine group provides a convenient handle for rapid amide library synthesis, allowing medicinal chemists to explore structure-activity relationships (SAR) around a scaffold predicted to have better oral absorption potential .

Organic Synthesis: Direct Amide Coupling for Bifunctional Building Block Incorporation

The presence of a primary amine allows for direct, high-yielding amide bond formation with carboxylic acid partners, a fundamental reaction in drug discovery [1]. This contrasts with the alcohol analog, which would require additional synthetic steps. The 2-chloro substituent remains available for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making this compound a versatile, bifunctional building block for constructing complex heterocyclic architectures in a convergent manner .

Analytical and QC Laboratories: Use as a Mass Spectrometry Standard with Precise Exact Mass

With a calculated exact mass of 172.0403 g/mol, (2-Chloro-6-methoxypyridin-4-yl)methanamine is distinguishable from the alcohol analog (173.0244 g/mol) and other related compounds [1]. This precise mass difference allows it to serve as a well-defined standard or internal control in high-resolution mass spectrometry (HRMS) experiments for monitoring reactions or identifying metabolites in complex biological matrices .

Pharmaceutical Procurement: Prioritization Based on Supplier Purity and Availability

For procurement teams planning multi-gram to kilogram syntheses, this compound's availability from multiple major suppliers at a consistent purity of ≥97% minimizes the risk of project delays due to supply chain issues or batch-to-batch variability [1]. Its status as a well-stocked intermediate, compared to its 3-isomer counterpart, makes it a more reliable choice for projects with demanding timelines and strict quality control requirements .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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